2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)-
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Overview
Description
2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- is a complex organic compound that features both indole and phosphonomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- typically involves multi-step organic reactions. The starting materials might include indole derivatives and phosphonomethyl precursors. Common synthetic routes could involve:
Friedel-Crafts alkylation: to introduce the indole moiety.
Michael addition: to form the propenoic acid structure.
Phosphonomethylation: using reagents like phosphorous acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve:
Catalytic processes: to enhance reaction rates.
Continuous flow reactors: for better control over reaction conditions.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield carboxylic acids or ketones.
Reduction: could produce alcohols or amines.
Substitution: might result in halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using its derivatives in materials science or as catalysts.
Mechanism of Action
The mechanism of action for 2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors.
Pathway interference: Affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar propenoic acid structures.
Indole derivatives: Compounds featuring the indole moiety.
Phosphonomethyl compounds: Molecules with phosphonomethyl groups.
Uniqueness
2-Propenoic acid,3-(2,3-dihydro-1h-indol-7-yl)-2-(phosphonomethyl)- is unique due to its combination of indole and phosphonomethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14NO5P |
---|---|
Molecular Weight |
283.22 g/mol |
IUPAC Name |
(Z)-3-(2,3-dihydro-1H-indol-7-yl)-2-(phosphonomethyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14NO5P/c14-12(15)10(7-19(16,17)18)6-9-3-1-2-8-4-5-13-11(8)9/h1-3,6,13H,4-5,7H2,(H,14,15)(H2,16,17,18)/b10-6+ |
InChI Key |
HHUQVUAPLRCDPG-UXBLZVDNSA-N |
Isomeric SMILES |
C1CNC2=C1C=CC=C2/C=C(\CP(=O)(O)O)/C(=O)O |
Canonical SMILES |
C1CNC2=C1C=CC=C2C=C(CP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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